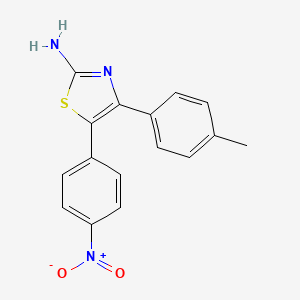![molecular formula C26H23Br2N3O6 B15012750 2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)
2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that includes bromine, nitro, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the bromination of a phenyl ring, followed by nitration and subsequent amination to introduce the nitro and amino groups. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
科学研究应用
2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s bromine and nitro groups are likely to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-bromobenzoate: Shares the bromobenzoate structure but lacks the additional functional groups.
2-Amino-5-bromobenzoic acid methyl ester: Contains an amino group instead of the nitro group.
Methyl 4-bromo-3-methylbenzoate: Similar bromobenzoate structure with a methyl group.
Uniqueness
2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is unique due to its combination of bromine, nitro, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C26H23Br2N3O6 |
|---|---|
分子量 |
633.3 g/mol |
IUPAC 名称 |
[2-bromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] 4-bromobenzoate |
InChI |
InChI=1S/C26H23Br2N3O6/c1-15(2)21-9-4-16(3)10-23(21)36-14-24(32)30-29-13-18-11-20(31(34)35)12-22(28)25(18)37-26(33)17-5-7-19(27)8-6-17/h4-13,15H,14H2,1-3H3,(H,30,32)/b29-13+ |
InChI 键 |
POSGYAPGCNNHIX-VFLNYLIXSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B15012680.png)
![N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15012691.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B15012695.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)
![N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(methylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B15012704.png)
![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15012715.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![2-chloro-5-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B15012721.png)
![5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012727.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)


![2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline](/img/structure/B15012757.png)
